molecular formula C22H21ClN2O3 B6132337 N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide

N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B6132337
M. Wt: 396.9 g/mol
InChI Key: UTZDWAMWCUNBOT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide is a chemical compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a morpholine ring, a naphthalene moiety, and a chloro-substituted phenyl group

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-20-14-18(6-8-21(20)25-9-11-27-12-10-25)24-22(26)15-28-19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-14H,9-12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZDWAMWCUNBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 2-naphthoxyacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors can enhance the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide involves the inhibition of specific enzymes, such as cytochrome P450 enzymes. This compound binds to the active site of the enzyme, preventing the metabolism of substrates like arachidonic acid. This inhibition can lead to reduced production of metabolites like 20-hydroxyeicosatetraenoic acid, which plays a role in regulating vascular tone and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-morpholin-4-yl)phenyl-N′-hydroxyimido formamide: Another inhibitor of cytochrome P450 enzymes with similar applications in medicinal chemistry.

    N-(3-chloro-4-morpholin-4-ylphenyl)cyclohexanecarboxamide: A compound with a similar structure but different biological activity.

    N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide: A related compound used in different industrial applications.

Uniqueness

N-(3-chloro-4-morpholin-4-ylphenyl)-2-naphthalen-2-yloxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research .

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